molecular formula C11H17N3O6 B6326926 Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate CAS No. 133701-29-8

Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate

Cat. No.: B6326926
CAS No.: 133701-29-8
M. Wt: 287.27 g/mol
InChI Key: HVSWNFDRECNCOE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound include hydrazine derivatives and substituted succinimides .

Mechanism of Action

The mechanism of action of Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophiles, such as amines, to form stable amide bonds. This property makes it an effective tool for the conjugation of biomolecules, enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate include:

Uniqueness

This unique feature makes it particularly useful in applications requiring the selective modification of proteins and peptides .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O6/c1-11(2,3)19-10(18)13-12-6-9(17)20-14-7(15)4-5-8(14)16/h12H,4-6H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSWNFDRECNCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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